molecular formula C9HF11O4S2 B1588527 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene CAS No. 405074-81-9

1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene

Cat. No.: B1588527
CAS No.: 405074-81-9
M. Wt: 446.2 g/mol
InChI Key: RLLDXJXYMKTGPV-UHFFFAOYSA-N
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Description

1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene is a fluorinated organic compound characterized by its high stability and unique chemical properties. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their resistance to chemical reactions and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene typically involves the following steps:

  • Fluorination: The starting material, benzene, undergoes a series of fluorination reactions to introduce fluorine atoms at the 2, 3, 4, 5, and 6 positions.

  • Bis(trifluoromethanesulfonylation): The fluorinated benzene is then treated with bis(trifluoromethanesulfonyl) chloride in the presence of a suitable base, such as triethylamine, to introduce the bis(trifluoromethanesulfonyl)methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the fluorination and bis(trifluoromethanesulfonylation) steps, ensuring high purity and minimal by-products.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, although it is highly resistant to oxidation due to the presence of fluorine atoms.

  • Reduction: Reduction reactions are challenging due to the stability of the fluorine-carbon bonds.

  • Substitution: Electrophilic substitution reactions are possible, but they require harsh conditions and strong electrophiles.

Common Reagents and Conditions:

  • Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Requires powerful reducing agents like lithium aluminum hydride.

  • Substitution: Requires strong electrophiles and high temperatures.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of partially fluorinated hydrocarbons.

  • Substitution: Formation of various substituted fluorinated aromatic compounds.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in various chemical industries.

  • Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorination on biological systems.

  • Medicine: Fluorinated compounds have applications in drug design and development, as they can enhance the stability and bioavailability of pharmaceuticals.

  • Industry: The compound is used in the production of advanced materials, such as fluoropolymers, which have applications in electronics, aerospace, and other high-performance industries.

Mechanism of Action

The mechanism by which 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene exerts its effects depends on its specific application

Molecular Targets and Pathways:

  • Chemical Reactions: The compound acts as a reactant or catalyst in various chemical reactions, depending on the specific conditions and reagents used.

  • Biological Systems: In biological studies, the compound may interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Bis(trifluoromethanesulfonyl)imide (TFSI): A non-coordinating anion used in electrolytes and ionic liquids.

  • Trifluoromethanesulfonic acid: A strong acid used in organic synthesis and as a catalyst.

  • Pentafluorophenol: A phenol derivative used in the synthesis of fluorinated compounds.

Uniqueness:

  • High Stability: The presence of multiple fluorine atoms provides exceptional stability to the compound.

  • Versatility: The compound can be used in a wide range of applications, from chemical synthesis to advanced material production.

Properties

IUPAC Name

1-[bis(trifluoromethylsulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF11O4S2/c10-2-1(3(11)5(13)6(14)4(2)12)7(25(21,22)8(15,16)17)26(23,24)9(18,19)20/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLDXJXYMKTGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF11O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436736
Record name 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405074-81-9
Record name 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As it is described in Table 2 that the yield of pentafluorophenylbis(triflyl)methane is 45%, it was revealed that when pentafluorophenylbis(triflyl)methane is produced using a pentafluoromethylbromide, both of pentafluorophenylbis(triflyl)methane and 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane can be obtained at a ratio of 1:1 (45% yield, respectively). However, it was found out that when 1.0 equivalent weight of t-BuLi and 0.5 equivalent weight of Tf2O are used, the production of 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane is completely suppressed, and pentafluorophenylbis(triflyl)methane can be obtained at 95% yield with Tf2O as a base. Consequently, the reactions of pentafluorophenylbis(triflyl)methane with the various types of alkyl lithium reagents were examined, in order to determine the generality and range of the nucleophilic substitution specific to the para position of pentafluorophenylbis(triflyl)methane. Table 3 shows the types of alkyl lithium reagents, the reaction conditions and the yield of the para position substituents of pentafluorophenylbis(triflyl)methane. The para position substituents of pentafluorophenylbis(triflyl)methane shown in Table 3 are obtained by washing the reaction product obtained by reacting pentafluorophenylbis(triflyl)methane with alkyl lithium reagent, with a hydrochloric solution. The “Bn” shown in Table 3 represents a benzyl group.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
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1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
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1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
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1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Reactant of Route 5
1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Customer
Q & A

Q1: What are the catalytic properties of 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene and in which reactions has it been successfully applied?

A1: this compound is a powerful organic acid catalyst, often preferred over traditional Lewis acids due to its ease of handling and compatibility with various solvents. Its effectiveness stems from its strong acidity, attributed to the electron-withdrawing effects of the fluorine atoms and trifluoromethanesulfonyl groups.

Q2: What spectroscopic data are available to characterize this compound?

A2: The following spectroscopic data are available for characterizing this compound []:

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